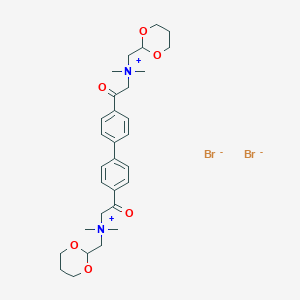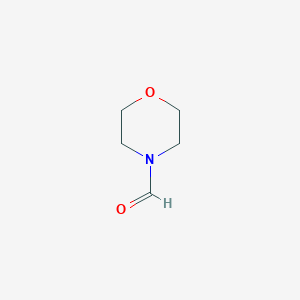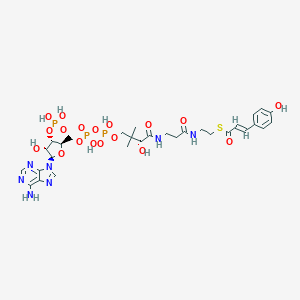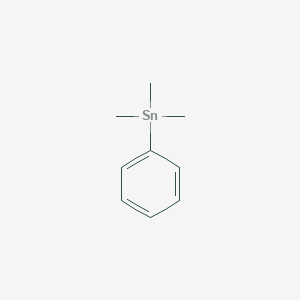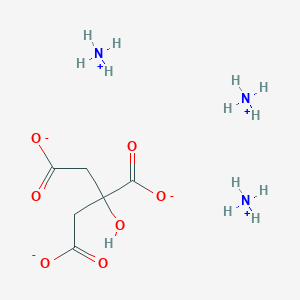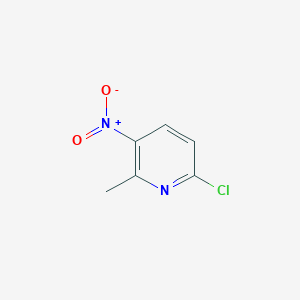
1,2-Octanoylphosphatidylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Octanoylphosphatidylcholine (Oct-PC) is a naturally occurring phospholipid that is found in various biological membranes. It is a derivative of phosphatidylcholine, which is the major component of cell membranes. Oct-PC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 1,2-Octanoylphosphatidylcholine is not fully understood. However, it is believed to work by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. 1,2-Octanoylphosphatidylcholine has also been shown to regulate the expression of various genes involved in inflammation and cancer.
生化学的および生理学的効果
1,2-Octanoylphosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1,2-Octanoylphosphatidylcholine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1,2-Octanoylphosphatidylcholine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
実験室実験の利点と制限
1,2-Octanoylphosphatidylcholine has several advantages for lab experiments. It is a naturally occurring phospholipid and is readily available. It is also stable and can be easily synthesized. However, 1,2-Octanoylphosphatidylcholine has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. Additionally, 1,2-Octanoylphosphatidylcholine can be expensive to produce in large quantities.
将来の方向性
There are several future directions for the research on 1,2-Octanoylphosphatidylcholine. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further research is needed to understand the mechanism of action of 1,2-Octanoylphosphatidylcholine and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of 1,2-Octanoylphosphatidylcholine in humans.
Conclusion:
In conclusion, 1,2-Octanoylphosphatidylcholine is a naturally occurring phospholipid that has potential therapeutic applications in various diseases. It can be synthesized by various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1,2-Octanoylphosphatidylcholine, including exploring its potential therapeutic applications in other diseases, investigating its potential as a drug delivery system, and evaluating its safety and efficacy in humans.
合成法
1,2-Octanoylphosphatidylcholine can be synthesized by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 1-octanol with phosphorus oxychloride, followed by the reaction with choline chloride. Enzymatic synthesis involves the use of phospholipase A2 to catalyze the reaction between 1-octanoyl-sn-glycero-3-phosphocholine and choline. Microbial synthesis involves the use of microorganisms, such as Escherichia coli, to produce 1,2-Octanoylphosphatidylcholine.
科学的研究の応用
1,2-Octanoylphosphatidylcholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a drug delivery system for various drugs, including anti-cancer drugs.
特性
CAS番号 |
111466-75-2 |
|---|---|
製品名 |
1,2-Octanoylphosphatidylcholine |
分子式 |
C24H48NO8P |
分子量 |
509.6 g/mol |
IUPAC名 |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
InChIキー |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
正規SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
その他のCAS番号 |
111466-75-2 |
同義語 |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



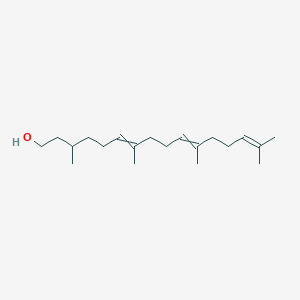
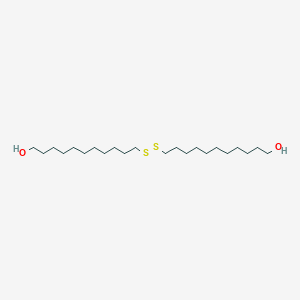

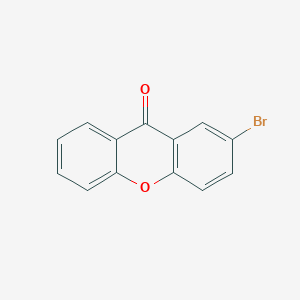
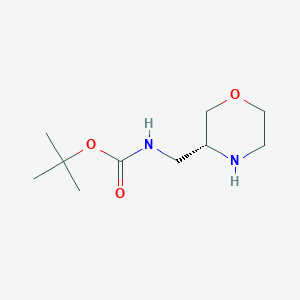
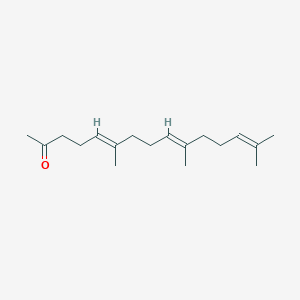
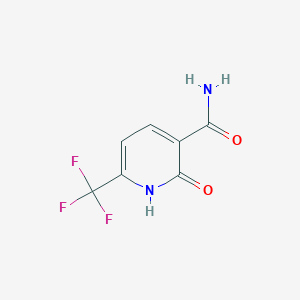
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
